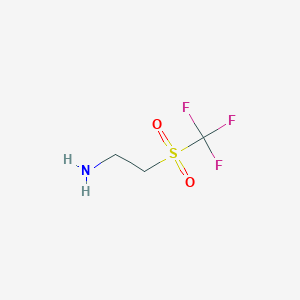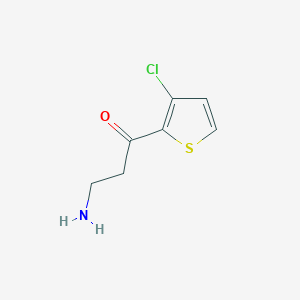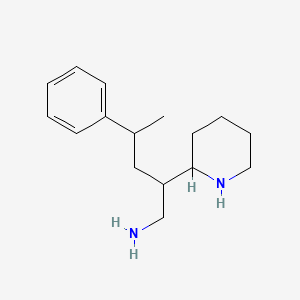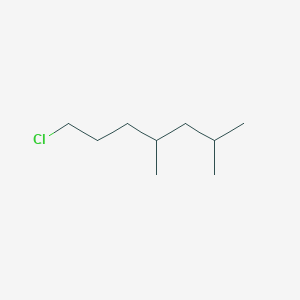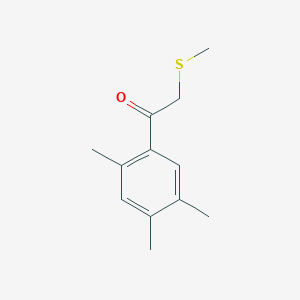![molecular formula C7H13NO3S B13199963 8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)
8-Oxabicyclo[3.2.1]octane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxabicyclo[321]octane-2-sulfonamide is a bicyclic compound featuring an oxygen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide can be achieved through several methods. One efficient method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing the construction of 8-oxabicyclo[3.2.1]octanes with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the methodologies used in laboratory synthesis can be scaled up for industrial applications. The use of efficient catalytic systems and tandem reactions can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxabicyclo[3.2.1]octane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used reagents for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
8-Oxabicyclo[3.2.1]octane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles or electrophiles, leading to various chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound, featuring a tricyclic ring system with an oxygen atom.
Uniqueness
8-Oxabicyclo[3.2.1]octane-2-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
8-oxabicyclo[3.2.1]octane-2-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2,(H2,8,9,10) |
InChI-Schlüssel |
JLOMKANEGDQUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CCC1O2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




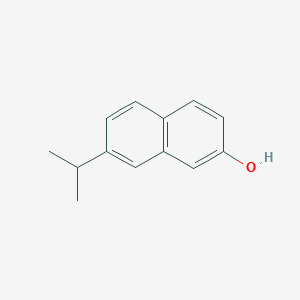
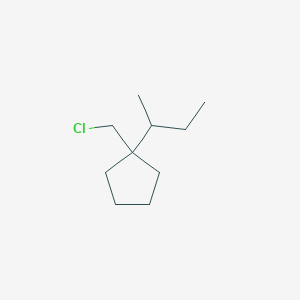
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
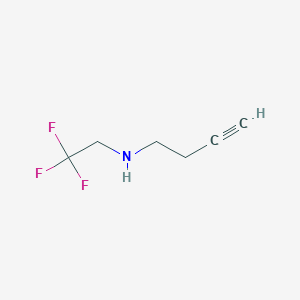

![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
